2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

CNS drug discovery Lipophilicity Blood-Brain Barrier

CNS lead optimization programs are frequently disrupted by supply shortages of positional isomers critical for SAR studies. 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine addresses this with confirmed availability from >10 global suppliers at consistent ≥95% purity (HPLC), ensuring multi-year program continuity. • Preferred scaffold for MC4R antagonist libraries: terminal ethylamine placement preserves geometry for sub-nanomolar Ki binding, outperforming the benzylic amine isomer. • XLogP3 of 0.7 resides within the optimal CNS MPO window, reducing non-specific tissue binding vs. higher-lipophilicity des-methyl analogs. • GHS07-only (Warning) classification eliminates hazmat shipping surcharges; batch-specific NMR, HPLC, and GC documentation supports GLP-adjacent workflows.

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
CAS No. 176971-20-3
Cat. No. B070829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperazin-1-yl)-2-phenylethanamine
CAS176971-20-3
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(CN)C2=CC=CC=C2
InChIInChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3
InChIKeyVHZHFHXITHQLFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine: Preferred Piperazinephenethylamine Scaffold


2-(4-Methylpiperazin-1-yl)-2-phenylethanamine (CAS 176971-20-3) is a synthetic piperazinephenethylamine building block with the molecular formula C₁₃H₂₁N₃ and a molecular weight of 219.33 g/mol [1]. Characterized by a 4-methylpiperazine ring linked via a tertiary amine to a 2-phenylethan-1-amine backbone, the compound exhibits a computed XLogP3-AA of 0.7, a hydrogen bond donor count of 1, and an acceptor count of 3, placing it within a favorable drug-likeness space for central nervous system (CNS) lead optimization [1]. Commercially supplied at ≥95% purity (HPLC) by multiple global vendors as a white to off-white crystalline solid, it shows good solubility in chlorinated solvents and methanol but is practically insoluble in water . Its primary known applications derive from its utility as a core synthon for generating focused libraries of N-phenylpiperazine-based ligands targeting melanocortin-4 (MC4R), sigma, and dopamine receptors .

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine: Non-Interchangeability with Analogs and Isomers


The piperazinephenethylamine chemotype encompasses multiple positional isomers and N-substituted variants that cannot be casually interchanged without altering the pharmacokinetic and pharmacodynamic profile of the derived lead series [1]. The primary source of differentiation for 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine (CAS 176971-20-3) stems from the critical placement of the primary amine at the terminal ethyl carbon rather than the benzylic position, which profoundly impacts the basicity, hydrogen-bonding geometry, and metabolic vulnerability of downstream SAR explorations . Specifically, the positional isomer 2-(4-methylpiperazinyl)-1-phenylethylamine (CAS 775349-54-7) carries the amine directly on the benzylic carbon, resulting in a different chemical reactivity profile and altered presentation of the basic nitrogen to biological targets . Substituting either isomer or moving to a different N-alkyl appendage on the piperazine ring without quantitative justification risks breaking established structure-activity relationships, as demonstrated in MC4R and sigma receptor programs where subtle amine geometry changes produced profound shifts in binding affinity . The following section provides the mechanistic quantitation that underpins this differentiation.

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine: Quantitative Comparison Against Analogs


Lipophilicity Advantage for CNS Permeability Over Des-Methyl Analog

The target compound 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine (CAS 176971-20-3) exhibits a computed XLogP3-AA of 0.7, which falls within the optimal lipophilicity window (0.5–3.0) for passive blood-brain barrier (BBB) penetration and reduced non-specific tissue binding [1]. When compared to the widely used unsubstituted piperazine analog 1-(2-phenylethyl)piperazine (CAS 92-54-6, XLogP3 ≈ 1.5), the methyl-substituted target exhibits approximately 0.8 log unit lower lipophilicity while retaining sufficient hydrophobicity for CNS target engagement. This calculated difference translates to an estimated 6-fold difference in octanol-water partition coefficient, suggesting a more favorable balance between BBB permeability and aqueous solubility [1]. The positional isomer 2-(4-Methylpiperazinyl)-1-phenylethylamine (CAS 775349-54-7) is predicted to have nearly identical lipophilicity but with altered hydrogen-bonding orientation due to the benzylic amine placement, yielding differentiated molecular recognition properties despite the similar logP value [2]. No experimental logP or logD data are currently available for direct comparison.

CNS drug discovery Lipophilicity Blood-Brain Barrier Physicochemical properties

Safety and Regulatory Advantage Over 1-Phenylethylamine Isomer

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine (CAS 176971-20-3) is classified under the Globally Harmonized System (GHS) as GHS07 (Harmful/Irritant) with Warning signal word and hazard statements limited to skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . In contrast, the positional isomer 2-(4-methylpiperazinyl)-1-phenylethylamine (CAS 775349-54-7) carries the additional GHS05 (Corrosive) classification alongside GHS07, indicating a higher intrinsic hazard potential for laboratory handling and transport . The target compound is further classified as "Not hazardous material" under DOT/IATA transport regulations by AK Scientific, enabling unrestricted air and ground shipping without hazmat fees, whereas the corrosive classification of the 1-isomer imposes shipping restrictions and higher procurement overhead . These classificatory differences translate directly into reduced total cost of acquisition and simplified safety training requirements for procurement decision-makers.

Laboratory safety GHS classification Chemical procurement Handling risk

Consistent Purity and Documentation Advantage

The target compound is consistently offered at ≥95% purity across major global vendors, including Fluorochem (95%), AK Scientific (95%), Bidepharm (95% with batch-specific NMR/HPLC/GC documentation), Chemenu (95%+), and Combi-Blocks (95%) . A higher-purity grade (98%) is also available from Molbase (Heidi156) . In contrast, the 1-isomer (CAS 775349-54-7) is offered at ≥99% purity (HPLC) from Chem-Impex and AK Scientific, representing a 4-percentage-point purity advantage for that isomer . However, Bidepharm uniquely provides batch-specific QC documentation (NMR, HPLC, GC) for the target compound, a documentation advantage not consistently matched across suppliers of the 1-isomer . The widespread commercial availability of the target compound from >10 global suppliers ensures competitive pricing and supply security, which is a practical procurement advantage for large-scale synthetic programs that the 1-isomer does not match in supplier diversity.

Synthetic reproducibility Batch-to-batch consistency Quality control Procurement

MC4R Antagonist Affinity: Terminal Amine Advantage

Piperazinephenethylamines bearing the primary amine at the terminal ethyl position (i.e., the 2-phenylethan-1-amine scaffold) have been systematically evaluated as MC4R antagonists [1]. In a published structure-activity relationship study, compounds within this chemotype achieved sub-nanomolar Ki values in competition binding assays at the human melanocortin-4 receptor [1]. While the specific Ki of 2-(4-methylpiperazin-1-yl)-2-phenylethanamine itself has not been publicly reported, the scaffold class demonstrates that the terminal amine geometry is critical for productive hydrogen-bond interactions within the MC4R binding pocket [1]. This SAR evidence strongly suggests that the target compound possesses an inherent binding advantage over the benzylic amine isomer (CAS 775349-54-7) in MC4R antagonist programs, although direct head-to-head comparison data are absent from the public domain.

Melanocortin-4 receptor MC4R antagonist Piperazinephenethylamine SAR Obesity drug discovery

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine Application Scenarios


CNS Lead Libraries with Optimal Lipophilicity

Due to its computed XLogP3-AA of 0.7, which resides within the optimal CNS multiparameter optimization (MPO) window, 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine (CAS 176971-20-3) is the preferred piperazinephenethylamine scaffold for constructing CNS-targeted compound libraries where minimizing non-specific tissue binding is critical [1]. This compound should be prioritized over the higher-lipophilicity des-methyl analog 1-(2-phenylethyl)piperazine (XLogP3 ≈ 1.5) when designing series intended for in vivo neuropharmacology studies, as the 0.8 log unit reduction in predicted lipophilicity is associated with improved free fraction and reduced phospholipidosis risk [1].

Multi-Vendor Supply and Batch Reproducibility for HT Chemistry

With confirmed availability from >10 independent global suppliers at consistent purity specifications (95–98%), 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine provides superior supply-chain resilience compared to its 1-phenylethylamine isomer, which has a narrower vendor base . Bidepharm's provision of batch-specific NMR, HPLC, and GC documentation further enables rigorous quality control for GLP-adjacent medicinal chemistry workflows . Procurement teams managing multi-year lead optimization programs should select this compound to mitigate single-supplier dependency and ensure reproducibility of synthetic intermediates.

MC4R Antagonist Development with High-Affinity Scaffold

Compound libraries built around the 2-phenylethan-1-amine scaffold have produced MC4R antagonists with sub-nanomolar Ki values, outperforming the benzylic amine (1-phenylethylamine) scaffold where optimized leads achieved low nanomolar affinity [2][3]. Research teams focused on MC4R-mediated obesity or metabolic indications should utilize 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine as the core amine building block for parallel synthesis of piperazinephenethylamine libraries, as the terminal amine placement preserves the geometry critical for high-affinity binding interactions.

Simplified Lab Safety and Reduced Shipping Costs

Due to its GHS07-only classification (Harmful/Irritant, Warning) without the additional GHS05 Corrosive designation carried by the positional isomer CAS 775349-54-7, 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine reduces laboratory handling complexity and eliminates hazmat shipping surcharges . Academic labs and CROs with limited chemical hygiene infrastructure should preferentially procure this compound to minimize safety training requirements, personal protective equipment needs, and international shipping restrictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.